Des-Methylcarbonate Hydroxy Flometoquin
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Overview
Description
Preparation Methods
The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves several steps. The starting material, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, undergoes hydrolysis to remove the methyl carbonate group, resulting in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .
Chemical Reactions Analysis
Des-Methylcarbonate Hydroxy Flometoquin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Des-Methylcarbonate Hydroxy Flometoquin has several scientific research applications:
Mechanism of Action
Des-Methylcarbonate Hydroxy Flometoquin exerts its insecticidal effects by inhibiting mitochondrial complex III electron transport at the Qi site. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in insects . The compound’s molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration .
Comparison with Similar Compounds
Des-Methylcarbonate Hydroxy Flometoquin is unique due to its specific inhibition of the Qi site in mitochondrial complex III. Similar compounds include:
Flometoquin: The parent compound, which also inhibits mitochondrial complex III but has a different functional group.
Waltherione A: Another quinoline derivative with insecticidal properties, but it targets different molecular pathways.
Quinoline N-oxide derivatives: These compounds share structural similarities but have different modes of action and applications.
Properties
IUPAC Name |
2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRWALDQPYSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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